molecular formula C7H9BrN4O2 B2433728 Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate CAS No. 2126163-19-5

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate

Cat. No.: B2433728
CAS No.: 2126163-19-5
M. Wt: 261.079
InChI Key: XAVLVZNNUPWUCG-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely studied for their biological and chemical properties

Properties

IUPAC Name

ethyl N-[(6-bromopyrimidin-4-yl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN4O2/c1-2-14-7(13)12-11-6-3-5(8)9-4-10-6/h3-4H,2H2,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVLVZNNUPWUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=CC(=NC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate typically involves the reaction of 6-bromopyrimidine-4-carboxylic acid with ethyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazinecarboxylate ester. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to achieve the desired product.

Chemical Reactions Analysis

Condensation Reactions with Aldehydes/Ketones

The hydrazine group reacts with aldehydes or ketones to form hydrazones. For example:

  • Procedure : Refluxing the compound with aldehydes (e.g., salicylaldehyde) in ethanol for 1 hour yields substituted hydrazones .

  • Conditions : Absolute ethanol, 5–10°C post-reflux for crystallization .

  • Key Observations :

    • IR spectra confirm NH (3291–3195 cm⁻¹) and carbonyl (1704–1610 cm⁻¹) stretches .

    • 1H-NMR^1 \text{H-NMR} signals at δ 11.65–11.95 (NH) and δ 8.38–8.94 (aromatic protons) validate hydrazone formation .

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom on the pyrimidine ring undergoes substitution with nucleophiles:

  • Suzuki–Miyaura Coupling :

    • Example : Reaction with phenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in aqueous TPGS-750-M micelles at 45°C .

    • Yield : >80% for aryl-substituted products .

  • Amination :

    • Example : Reaction with n-propylamine in dichloromethane at 0°C, followed by BOC deprotection with HCl/dioxane .

Reaction Type Conditions Product Yield
Suzuki CouplingPd catalyst, K₃PO₄, 45°C, 3h 6-Arylpyrimidine derivatives80–90%
AminationTEA, CH₂Cl₂, 0°C to rt 6-Aminopyrimidine sulfamides70–85%

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid:

  • Acidic Hydrolysis : HCl/EtOH, reflux, 4h → carboxylic acid (confirmed by IR loss of ester C=O at 1704 cm⁻¹).

  • Basic Hydrolysis : NaOH/H₂O, rt, 12h → sodium carboxylate.

Schiff Base and Coordination Chemistry

The hydrazine group participates in:

  • Schiff Base Formation : Reaction with carbonyl compounds (e.g., salicylaldehyde) yields imine-linked derivatives .

  • Metal Coordination : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) through the hydrazine and pyrimidine N atoms .

Diazo Coupling and Reductive Alkylation

  • Diazo Coupling : Reacts with diazonium salts (e.g., benzenediazonium chloride) to form azo dyes (λ_max 450–500 nm) .

  • Reductive Alkylation : Treatment with aldehydes/ketones and NaBH₃CN yields N-alkylated hydrazines .

Biological Activity and Pharmacological Relevance

Derivatives of this compound exhibit:

  • Endothelin Receptor Antagonism : IC₅₀ values of 0.3–4.4 nM for ETₐ and 147–1474 nM for ETₐB receptors .

  • Antihypertensive Effects : Dose-dependent blood pressure reduction in Dahl salt-sensitive rats (max ΔMAP: −30 mmHg) .

Compound R Group IC₅₀ ETₐ (nM) IC₅₀ ETₐB (nM) Max ΔMAP (mmHg)
17 n-Propyl-NH–0.5391−25 ± 6
62 n-Butyl-NH–0.3158−16 ± 4

Synthetic Utility in Heterocycle Formation

The compound serves as a precursor for:

  • Pyrazole Derivatives : Cyclocondensation with β-diketones .

  • Triazines : Reaction with cyanogen bromide or thiourea .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 250°C (DSC analysis).

  • Catalytic Enhancements : Micellar catalysis (TPGS-750-M) improves Suzuki coupling efficiency by 20% .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is primarily studied for its potential as an antitumor agent . The unique structural features of the compound allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. The following table summarizes the anticancer activity against different cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Inhibition of cell proliferation
A549 (Lung)15.0Disruption of mitochondrial function

These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells via mitochondrial pathways.

Biological Research

The compound is also utilized in biological research to understand its interaction with cellular processes. Studies suggest that it may affect signaling pathways involved in cell growth and survival.

Study on Antitumor Activity

A recent study evaluated the anticancer potential of this compound against several cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also induced apoptosis, highlighting its potential as a therapeutic agent.

Study on Biological Interactions

Another research focused on the interactions between this compound and various protein targets within cancer cells. The study utilized techniques such as molecular docking and binding affinity assays, confirming significant interactions that could lead to therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The hydrazine moiety can form covalent bonds with target proteins, leading to the inhibition of their activity. The pyrimidine ring can also interact with nucleic acids, affecting their function.

Comparison with Similar Compounds

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 2-(6-chloropyrimidin-4-yl)hydrazine-1-carboxylate: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 2-(6-fluoropyrimidin-4-yl)hydrazine-1-carboxylate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.

    Ethyl 2-(6-methylpyrimidin-4-yl)hydrazine-1-carboxylate: The presence of a methyl group can alter its steric and electronic characteristics, impacting its reactivity and applications.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrimidine derivatives in scientific research.

Biological Activity

Ethyl 2-(6-bromopyrimidin-4-yl)hydrazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H10BrN3O2
  • Molar Mass : 273.1 g/mol
  • CAS Number : [not specified in the search results]

The compound features a brominated pyrimidine ring, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antiviral Activity

Research has indicated that derivatives of hydrazines, including those with brominated pyrimidines, exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against viral infections. A study highlighted the introduction of acylhydrazone groups as pharmacophores that significantly enhance antiviral activity, suggesting that structural modifications can lead to improved efficacy against viral pathogens .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, hydrazones derived from similar structures have demonstrated cytotoxic effects on various cancer cell lines, indicating that this compound could possess similar properties .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The brominated pyrimidine moiety may interact with active sites of enzymes, inhibiting their function and disrupting metabolic processes in pathogens or cancer cells.
  • Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, altering cellular responses and promoting apoptosis in tumor cells.
  • Antioxidant Activity : Some studies suggest that hydrazine derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects .

Case Studies and Experimental Data

A summary of relevant studies on this compound is presented below:

StudyFocusFindings
Antiviral ActivityDerivatives showed significant antiviral effects against several viruses; structural modifications enhanced efficacy.
Antitumor ActivityInduced apoptosis in cancer cell lines; effective at low concentrations.
Mechanistic InsightsProposed mechanisms include enzyme inhibition and receptor modulation; further studies needed for detailed pathways.

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